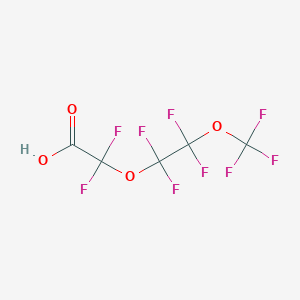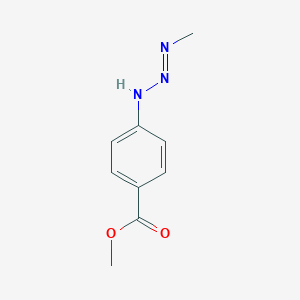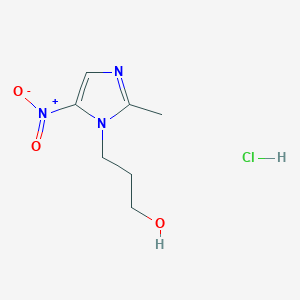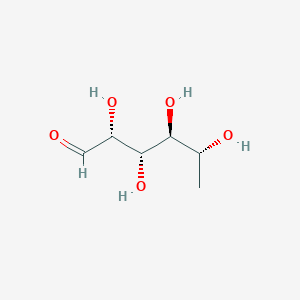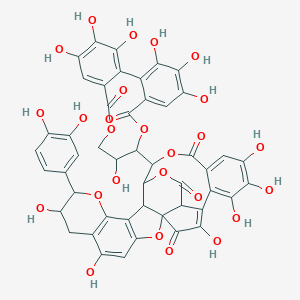![molecular formula C8H15NO2 B118478 4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane CAS No. 148019-12-9](/img/structure/B118478.png)
4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane, commonly known as tropane, is a bicyclic organic compound with a nitrogen-containing heterocycle. It is a crucial intermediate in the synthesis of various pharmaceutical compounds, including atropine, scopolamine, and cocaine. Tropane has also been found to possess potential therapeutic properties, making it an essential compound in scientific research.
Mecanismo De Acción
Tropane acts by inhibiting the binding of acetylcholine to muscarinic receptors, leading to a decrease in the parasympathetic nervous system activity. This results in the relaxation of smooth muscles, which is useful in the treatment of various conditions such as asthma and irritable bowel syndrome.
Biochemical and Physiological Effects
Tropane has been found to affect various biochemical and physiological processes in the body. It has been found to increase heart rate and blood pressure, which is useful in the treatment of hypotension. Tropane has also been found to affect the central nervous system, leading to sedation and analgesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropane is a useful compound in scientific research due to its potential therapeutic properties. It is also readily available and relatively easy to synthesize. However, tropane is a highly toxic compound and must be handled with care in the laboratory. It is also a controlled substance, making its use in research subject to regulatory restrictions.
Direcciones Futuras
Tropane has the potential to be used in the development of new therapeutics for various diseases. Further research is needed to understand its mechanism of action and to identify potential targets for drug development. Additionally, the development of new synthetic methods for the production of tropane could lead to the discovery of new compounds with potential therapeutic properties.
Conclusion
In conclusion, tropane is a crucial intermediate in the synthesis of various pharmaceutical compounds and has potential therapeutic properties. It acts by inhibiting the binding of acetylcholine to muscarinic receptors, leading to a decrease in the parasympathetic nervous system activity. Tropane has been found to affect various biochemical and physiological processes in the body, making it a useful compound in scientific research. Further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of tropane involves the reaction of a cyclic diene with an imine. The most commonly used method for the synthesis of tropane is the Robinson tropinone synthesis, which involves the reaction of cyclohexanone with methylamine and formaldehyde.
Aplicaciones Científicas De Investigación
Tropane has been extensively studied for its potential therapeutic properties. It has been found to possess anticholinergic effects, making it useful in the treatment of various conditions such as Parkinson's disease, asthma, and irritable bowel syndrome. Tropane has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
148019-12-9 |
|---|---|
Nombre del producto |
4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3 |
Clave InChI |
AXFFCRVQWFKEBV-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCC2C(N2)CO1 |
SMILES canónico |
CC(C)C1OCC2C(N2)CO1 |
Sinónimos |
3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
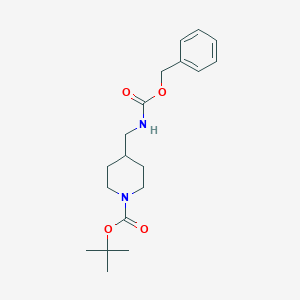
![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)


